Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for the preparation of more complex heterocyclic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts like Amberlyst-70 have been explored to enhance the scalability and eco-friendliness of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include various pyrazole derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrazole ring play crucial roles in binding to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-pyrazole-4-carboxylate: Similar in structure but lacks the hydroxyl and isopropyl groups, leading to different reactivity and applications.
3,5-Dimethyl-1H-pyrazole-4-carboxylate: Another pyrazole derivative with different substituents, affecting its chemical properties and uses.
5-Amino-3-isopropyl-1H-pyrazole-4-carboxylate: Contains an amino group instead of a hydroxyl group, resulting in distinct biological activities.
Uniqueness
Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and isopropyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific applications .
Properties
Molecular Formula |
C9H14N2O3 |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
ethyl 3-oxo-5-propan-2-yl-1,2-dihydropyrazole-4-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-4-14-9(13)6-7(5(2)3)10-11-8(6)12/h5H,4H2,1-3H3,(H2,10,11,12) |
InChI Key |
ZTAYXRLEJJIGLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NNC1=O)C(C)C |
Origin of Product |
United States |
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